molecular formula C24H21N3OS B1683932 Tak-715 CAS No. 303162-79-0

Tak-715

Cat. No.: B1683932
CAS No.: 303162-79-0
M. Wt: 399.5 g/mol
InChI Key: HEKAIDKUDLCBRU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of TAK-715 involves several steps, starting with the preparation of the core thiazole structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

TAK-715 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under certain conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thioether.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Key Mechanisms:

  • Inhibition of Cytokine Production : TAK-715 has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-alpha) from human monocytic THP-1 cells with an IC50 value of 48 nM .
  • Reduction of Apoptosis : It alleviates interleukin-1 beta (IL-1β)-induced apoptosis in nucleus pulposus cells, suggesting its role in protecting against intervertebral disc degeneration .

2.1. Anti-inflammatory Effects

This compound has been investigated for its potential in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Clinical trials have demonstrated its ability to alleviate symptoms associated with these conditions.

Case Study : In a phase II clinical trial, this compound was administered to patients with rheumatoid arthritis, showing significant improvements in disease activity scores compared to placebo .

2.2. Intervertebral Disc Degeneration

Recent studies indicate that this compound may be effective in treating intervertebral disc degeneration (IDD). In vitro and in vivo experiments have shown that this compound can reduce inflammation and apoptosis in nucleus pulposus cells.

Findings :

  • This compound inhibited IL-1β-induced increases in inflammatory mediators like COX-2 and HMGB1 .
  • In a rat model of puncture-induced disc degeneration, this compound demonstrated protective effects on disc integrity as assessed by MRI and histopathological evaluations .

2.3. Adipogenesis Inhibition

This compound has also been studied for its effects on adipocyte differentiation. Research indicates that it suppresses lipid accumulation during the differentiation of preadipocytes into adipocytes.

Experimental Results :

  • At a concentration of 10 μM, this compound significantly reduced intracellular triglyceride content and the expression levels of adipogenic markers such as C/EBP-alpha and PPAR-gamma in 3T3-L1 preadipocytes .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Application Area Key Findings Study Reference
Anti-inflammatory effectsInhibits TNF-alpha release; reduces COX-2 and HMGB1 production
Intervertebral disc degenerationAmeliorates IDD through inhibition of apoptosis and inflammation; protective effects observed in vivo
Adipogenesis inhibitionSuppresses lipid accumulation; reduces expression of adipogenic transcription factors

Biological Activity

TAK-715 is a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in various cellular processes, including inflammation, apoptosis, and cell differentiation. This compound has garnered attention for its therapeutic potential in treating conditions such as intervertebral disc degeneration (IDD), obesity, and fibrosis.

This compound primarily exerts its biological effects by inhibiting the phosphorylation of p38 MAPK. This inhibition leads to a cascade of downstream effects that modulate inflammatory responses and cellular apoptosis.

  • Inhibition of Inflammatory Mediators : this compound significantly reduces levels of inflammatory cytokines and mediators such as COX-2 and HMGB1 in response to stimuli like IL-1β in nucleus pulposus cells (NPCs) .
  • Antiapoptotic Effects : The compound upregulates antiapoptotic proteins while downregulating pro-apoptotic markers, thereby reducing apoptosis in NPCs exposed to inflammatory conditions .
  • Extracellular Matrix (ECM) Protection : this compound prevents ECM degradation by inhibiting matrix metalloproteinases (MMPs) and other ECM components .

Intervertebral Disc Degeneration

A study investigating the effects of this compound on IL-1β-induced apoptosis in NPCs revealed that:

  • Cell Viability : this compound did not exhibit toxicity at concentrations below 1.0 μM and improved cell viability under inflammatory conditions.
  • ECM Preservation : The treatment reversed the mRNA expression changes induced by IL-1β, restoring levels of collagen II and reducing MMP9, ADAMTS5, and MMP3 .

Adipogenesis Inhibition

Research on 3T3-L1 preadipocytes demonstrated that:

  • Lipid Accumulation : this compound markedly suppressed intracellular lipid accumulation during adipocyte differentiation.
  • Downregulation of Key Regulators : The compound significantly reduced the expression and phosphorylation levels of C/EBP-α, PPAR-γ, and STAT-3, which are critical for adipogenesis .

Effects on Osteoporosis and Fibrosis

Another study highlighted this compound's potential in treating frozen shoulder associated with osteoporosis:

  • Fibrosis Protection : this compound was effective in reversing fibrosis and protecting against osteoporosis via modulation of the p38 MAPK signaling pathway .

Data Table: Summary of Biological Activities

Biological ActivityEffect of this compoundReference
Inhibition of COX-2Significant reduction in expression
Apoptosis PreventionUpregulation of Bcl-2; downregulation of Bax and cleaved-caspase 3
ECM DegradationInhibition of MMP9, ADAMTS5
Lipid AccumulationSuppression during adipocyte differentiation
Osteoporosis ProtectionEffective in reversing fibrosis

Case Studies

  • Intervertebral Disc Degeneration : In a rat tail model, MRI and histopathological evaluations showed that this compound ameliorated puncture-induced disc degeneration, suggesting its therapeutic potential for IDD .
  • Adipocyte Differentiation : A study on human adipose stem cells (hASCs) confirmed that this compound significantly reduced lipid formation and p38 MAPK phosphorylation during differentiation processes .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of TAK-715 in cellular models?

this compound is a selective inhibitor of p38 MAPK, with IC50 values of 7.1 nM for p38α and 200 nM for p38β. It suppresses downstream pathways such as lipopolysaccharide-induced TNF-α release and modulates Wnt/β-catenin signaling via CK1δ/ε inhibition. Methodologically, researchers can validate its activity using Western blotting to assess phosphorylation levels of p38 MAPK and ELISA for cytokine quantification in cell-based assays .

Q. What in vitro models are commonly used to study this compound’s anti-adipogenic effects?

The 3T3-L1 preadipocyte differentiation model is widely employed. Cells are treated with this compound during induction (days 0–2) and insulin-mediated maturation (days 2–8). Lipid accumulation is quantified via Oil Red O staining, while cytotoxicity is assessed using assays like CCK-7. Dose-response curves (e.g., 0–10 µM this compound) should be generated to balance efficacy and cell viability .

Q. How is this compound’s solubility addressed in experimental setups?

Solubility challenges arise in photolytic conversion studies due to this compound’s hydrophobicity. Adjusting starting concentrations (e.g., 10 µM in Light conditions) and increasing injection volumes (e.g., 100 µL) improves detection. Hydrogen peroxide (H2O2) can enhance solubility by lowering pH, inducing protonation of the compound .

Advanced Research Questions

Q. How can researchers resolve conflicting data on metabolite bioaffinity using high-resolution screening (HRS)?

HRS systems detect interferences such as nonspecific binding or autofluorescence. For example, this compound’s lipophilicity causes peak tailing at high concentrations (>60 nM), distorting binding curves. By excluding compromised data points and fitting IC50 values using uncompromised concentrations, researchers can mitigate artifacts. Parallel affinity assays with LC-MS/MS validate metabolite identity and activity .

Q. What experimental design identifies this compound’s metabolic products and their biological activities?

Incubate this compound with pooled human liver microsomes (HLM) or engineered P450 BM3 mutants. Analyze metabolites via UPLC-MS/MS for structural elucidation and ¹H-NMR for stereochemical confirmation. Bioaffinity is tested using HRS in flow-injection mode, comparing IC50 values of parent and metabolites (e.g., TAK-P1–TAK-P8). Note that metabolites like TAK-P7 retain p38α affinity, while others (e.g., TAK-P2) show reduced activity .

Q. How do researchers address contradictory results in dose-response studies of this compound’s anti-inflammatory effects?

Contradictions may arise from cell-type-specific signaling or off-target effects. Rigorous controls include:

  • Selectivity profiling : Test this compound against related kinases (JNK1, ERK1) to confirm specificity.
  • Pathway modulation : Combine RNA-seq and phosphoproteomics to identify secondary targets (e.g., CK1δ/ε).
  • In vivo validation : Use rodent arthritis models (e.g., adjuvant-induced RA) with histological analysis of joint inflammation .

Q. Methodological Considerations

Q. What are key steps in determining this compound’s IC50 in kinase inhibition assays?

  • Tracer displacement : Use fluorescent tracers (e.g., ATP-competitive probes) in HRS flow-injection mode.
  • Data correction : Normalize for dilution effects and nonspecific binding.
  • Curve fitting : Apply nonlinear regression to uncompromised data points, excluding regions with autofluorescence or adsorption artifacts .

Q. How to optimize protocols for this compound’s in vivo pharmacokinetic studies?

  • Dose selection : Administer 3–30 mg/kg orally in rodent models, monitoring plasma levels via LC-MS.
  • Efficacy endpoints : Measure TNF-α suppression in LPS-challenged models or paw swelling in RA models.
  • Toxicity screening : Track weight loss and organ histopathology to exclude off-target effects .

Properties

IUPAC Name

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c1-3-21-27-22(18-11-7-8-16(2)14-18)23(29-21)19-12-13-25-20(15-19)26-24(28)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKAIDKUDLCBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184412
Record name TAK 715
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URL https://comptox.epa.gov/dashboard/DTXSID20184412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303162-79-0
Record name TAK 715
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-715
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16108
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name TAK 715
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 303162-79-0
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Record name TAK-715
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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